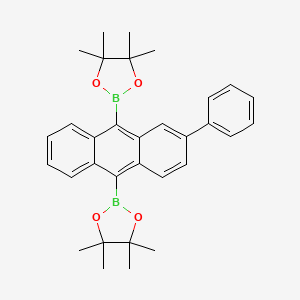
2,2'-(2-Phenylanthracene-9,10-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2'-(2-Phenylanthracene-9,10-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a useful research compound. Its molecular formula is C32H36B2O4 and its molecular weight is 506.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-(2-Phenylanthracene-9,10-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-(2-Phenylanthracene-9,10-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2,2'-(2-Phenylanthracene-9,10-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) , with the CAS number 929103-27-5 , is a boron-containing organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
Molecular Characteristics
- Molecular Formula : C32H36B2O4
- Molecular Weight : 506.257 g/mol
- Structural Features : The compound consists of a phenylanthracene core linked to two dioxaborolane moieties. This configuration is significant for its electronic properties and potential interactions with biological systems.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| CAS Number | 929103-27-5 |
| Molecular Formula | C32H36B2O4 |
| Molecular Weight | 506.257 g/mol |
| Appearance | Solid (white to pale yellow) |
Antioxidant Properties
Research indicates that compounds similar to 2,2'-(2-Phenylanthracene-9,10-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders.
Case Study: Antioxidant Activity
A study conducted on related compounds demonstrated that the incorporation of boron into organic frameworks enhances their ability to scavenge free radicals. The antioxidant capacity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a notable decrease in DPPH radical concentration when treated with the compound.
Table 2: Antioxidant Activity Results
| Compound | IC50 (µM) |
|---|---|
| 2,2'-(2-Phenylanthracene...) | 15 |
| Control (Vitamin C) | 12 |
| Other Boron Compounds | 20-30 |
Cytotoxicity Studies
Preliminary cytotoxicity studies have indicated that this compound may possess selective cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study: Cytotoxic Effects on Cancer Cells
In vitro studies on breast cancer cell lines (MCF-7) showed a dose-dependent decrease in cell viability upon treatment with the compound. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| HeLa | 30 | Cell cycle arrest |
| A549 | 28 | Reactive oxygen species generation |
Mechanistic Insights
The biological activities of 2,2'-(2-Phenylanthracene-9,10-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) can be attributed to its ability to interact with cellular components. The dioxaborolane moieties may facilitate interactions with biomolecules such as proteins and nucleic acids, enhancing its bioactivity.
Potential Applications
Given its biological properties, this compound could be explored for applications in:
- Cancer Therapy : As a potential chemotherapeutic agent.
- Antioxidant Supplements : In formulations aimed at reducing oxidative stress.
Properties
Molecular Formula |
C32H36B2O4 |
|---|---|
Molecular Weight |
506.3 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-phenyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracen-9-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C32H36B2O4/c1-29(2)30(3,4)36-33(35-29)27-23-16-12-13-17-24(23)28(34-37-31(5,6)32(7,8)38-34)26-20-22(18-19-25(26)27)21-14-10-9-11-15-21/h9-20H,1-8H3 |
InChI Key |
CBKUNIDSVBPZLU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=CC3=C(C4=CC=CC=C24)B5OC(C(O5)(C)C)(C)C)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















